![molecular formula C20H16N2O2S2 B2502813 N-[2-(1-苯并噻吩-3-基)-2-羟乙基]-2-苯基-1,3-噻唑-4-甲酰胺 CAS No. 2034602-38-3](/img/structure/B2502813.png)

N-[2-(1-苯并噻吩-3-基)-2-羟乙基]-2-苯基-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

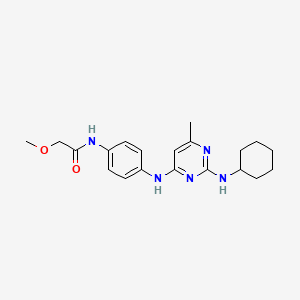

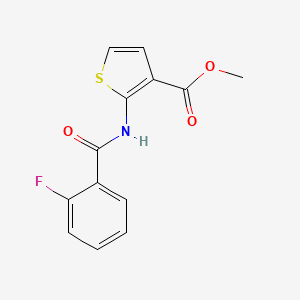

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound that has been synthesized from 3-methyl-benzo[b]thiophene . This compound is part of a class of biologically active compounds that have been the focus of many scientists .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the benzo[b]thiophene moiety in the given compound, has been highlighted in recent literature . The synthesis involves various strategies, including heterocyclization of different substrates . Additionally, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-based compounds has been studied extensively . These compounds often show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding . Furthermore, π–π stacking interactions between phenyl and benzothiazole rings are observed in the crystal packing .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Moreover, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

作用机制

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide” is not directly available, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

安全和危害

While specific safety and hazard information for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide” is not directly available, it’s important to note that chemicals of similar structure can be considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

未来方向

The future directions for research on “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide” and similar compounds could involve further exploration of their biological and physiological functions . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Furthermore, these compounds could be used to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S2/c23-17(15-11-25-18-9-5-4-8-14(15)18)10-21-19(24)16-12-26-20(22-16)13-6-2-1-3-7-13/h1-9,11-12,17,23H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTGBXIRKLFFFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2502732.png)

![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)

![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)

![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)

![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)